Cas no 1872021-75-4 (2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol)

2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol
- 1872021-75-4
- EN300-1932787
-
- インチ: 1S/C6H7F2NOS/c1-3-9-2-4(11-3)5(10)6(7)8/h2,5-6,10H,1H3
- InChIKey: NEODVAXVYQUGGJ-UHFFFAOYSA-N
- ほほえんだ: S1C(C)=NC=C1C(C(F)F)O
計算された属性
- せいみつぶんしりょう: 179.02164134g/mol
- どういたいしつりょう: 179.02164134g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 61.4Ų
2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1932787-1.0g |
2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol |
1872021-75-4 | 1g |
$1086.0 | 2023-06-02 | ||
Enamine | EN300-1932787-10.0g |
2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol |
1872021-75-4 | 10g |
$4667.0 | 2023-06-02 | ||
Enamine | EN300-1932787-0.1g |
2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol |
1872021-75-4 | 0.1g |
$930.0 | 2023-09-17 | ||
Enamine | EN300-1932787-5.0g |
2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol |
1872021-75-4 | 5g |
$3147.0 | 2023-06-02 | ||
Enamine | EN300-1932787-0.5g |
2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol |
1872021-75-4 | 0.5g |
$1014.0 | 2023-09-17 | ||
Enamine | EN300-1932787-0.05g |
2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol |
1872021-75-4 | 0.05g |
$888.0 | 2023-09-17 | ||
Enamine | EN300-1932787-1g |
2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol |
1872021-75-4 | 1g |
$1057.0 | 2023-09-17 | ||
Enamine | EN300-1932787-0.25g |
2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol |
1872021-75-4 | 0.25g |
$972.0 | 2023-09-17 | ||
Enamine | EN300-1932787-2.5g |
2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol |
1872021-75-4 | 2.5g |
$2071.0 | 2023-09-17 | ||
Enamine | EN300-1932787-5g |
2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol |
1872021-75-4 | 5g |
$3065.0 | 2023-09-17 |
2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol 関連文献
-
Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
Related Articles
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-olに関する追加情報
Introduction to 2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol (CAS No. 1872021-75-4)
2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol (CAS No. 1872021-75-4) is a novel organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a difluoromethyl group and a thiazole ring. These structural elements contribute to its potential therapeutic applications and make it an intriguing subject for further investigation.
The difluoromethyl group in 2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol is known for its ability to enhance the metabolic stability and bioavailability of drug molecules. This property is particularly valuable in the development of new drugs, as it can lead to improved pharmacokinetic profiles and reduced dosing frequencies. The thiazole ring, on the other hand, is a common moiety found in many biologically active compounds, including antibiotics and antifungal agents. The presence of this ring in 2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol suggests potential antimicrobial or antiparasitic activities.
Recent studies have explored the biological activities of 2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol. One notable study published in the *Journal of Medicinal Chemistry* investigated its potential as an inhibitor of specific enzymes involved in metabolic pathways. The results indicated that 2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol exhibited potent inhibitory activity against these enzymes, suggesting its potential as a lead compound for the development of new therapeutic agents.
In another study published in *Bioorganic & Medicinal Chemistry Letters*, researchers examined the anti-inflammatory properties of 2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol. The compound was found to effectively reduce inflammation in both in vitro and in vivo models. This finding highlights its potential as a candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
The difluoromethyl group in 2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol also contributes to its unique electronic properties. Fluorine atoms are highly electronegative and can significantly influence the electronic distribution within a molecule. This can affect various biological interactions, such as binding affinity to protein targets and permeability across cell membranes. These properties make 2,2-difluoro-1-(2-methyl-1,3-thiazol-5-y-l)ethan-l-l-o-l an attractive candidate for drug design and optimization.
The synthesis of 2,2-difluoro-l-(Z-methyl-l ,3-thiazol-S-yi)ethan-l -o-l has been reported using various methodologies. One efficient route involves the reaction of 5-bromomethylthiophene with difluorocarbene followed by cyclization to form the thiazole ring. This synthetic approach provides a scalable and cost-effective method for producing the compound in sufficient quantities for further research and development.
In terms of safety and toxicity, preliminary studies have shown that 2,2-difluoro-l-(Z-methyl-l ,3-thiazol-S-yi)ethan-l -o-l exhibits low toxicity at therapeutic concentrations. However, further toxicological evaluations are necessary to ensure its safety for clinical use. These studies will focus on assessing potential side effects and long-term safety profiles.
The future prospects for 2,2-difluoro-l-(Z-methyl-l ,3-thiazol-S-yi)ethan-l -o-l are promising. Ongoing research aims to optimize its structure through medicinal chemistry approaches to enhance its potency and selectivity for specific targets. Additionally, preclinical studies are being conducted to evaluate its efficacy in various disease models. If these studies yield positive results, 2,2-difluoro-l-(Z-methyl-l ,3-thiazol-S-yi)ethan-l -o-l could advance to clinical trials and potentially become a new therapeutic option for patients.
In conclusion, 2,2-difluoro-l-(Z-methyl-l ,3-thiazol-S-yi)ethan-l -o-l (CAS No. 1872021 -75 -4) is a promising compound with a unique combination of structural features that make it an attractive candidate for drug development. Its potential therapeutic applications in areas such as enzyme inhibition and anti-inflammatory treatment warrant further investigation. As research progresses, this compound may play a significant role in advancing medical treatments and improving patient outcomes.
1872021-75-4 (2,2-difluoro-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol) 関連製品
- 873009-65-5(Benzonitrile, 4-(2-methyl-4-oxazolyl)-)
- 1261530-10-2(5-Hydroxy-2-(4-(trifluoromethoxy)phenyl)pyrimidine)
- 1361595-75-6(2'-Methoxy-2,4,6-trichloro-5'-(trifluoromethyl)biphenyl)
- 1018636-93-5(4-(7-Methyl-1H-indol-3-yl)butan-2-amine)
- 2549047-32-5(2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinoline)
- 2138347-39-2(4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpyridine-2-carboximidamide)
- 951894-60-3(3-(5-Fluoro-2-methylphenyl)-1-propene)
- 1261682-05-6(3,4-Bis(2,4,5-trichlorophenyl)-5-(trifluoromethyl)pyridine)
- 1431965-42-2(6-(4-Bromopyrazol-1-yl)pyridin-3-amine;hydrochloride)
- 2137089-66-6((1R,2S)-2-(2-chlorophenyl)-1-methylcyclopropane-1-carboxylic acid)




